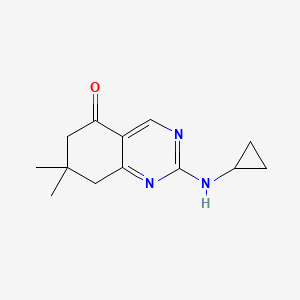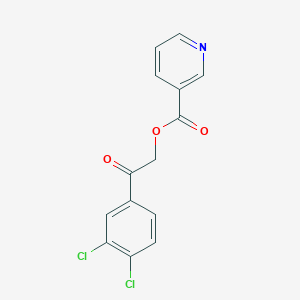
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is complex and not yet fully understood. However, it is thought to act primarily as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. This compound has also been investigated for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its well-established antioxidant activity, which makes it a useful tool for investigating oxidative stress and related cellular processes. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments, including its potential to interact with other compounds and its limited solubility in some solvents.
Direcciones Futuras
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea and its applications. Some possible areas of investigation include further studies of its antioxidant and anti-inflammatory effects, as well as investigations into its potential therapeutic applications in a range of diseases and conditions. Additionally, there may be opportunities to develop new derivatives of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea that have improved solubility or other desirable properties for use in research.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-4-carboxaldehyde in the presence of thiourea and a catalyst such as zinc chloride. This reaction yields N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a crystalline white solid, which can be purified through recrystallization or other methods.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. This property has led to investigations into the use of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a potential treatment for a range of diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-4-12(2)14(9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBUBMUKYFKZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)
![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)



![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
